
(5-Fluoro-2-nitro-4-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Fluoro-2-nitro-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H4BF4NO4 . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular weight of “(5-Fluoro-2-nitro-4-(trifluoromethyl)phenyl)boronic acid” is 252.92 . The InChI code for this compound is 1S/C7H4BF4NO4/c9-5-2-4 (8 (14)15)6 (13 (16)17)1-3 (5)7 (10,11)12/h1-2,14-15H .Chemical Reactions Analysis
While specific chemical reactions involving “(5-Fluoro-2-nitro-4-(trifluoromethyl)phenyl)boronic acid” are not detailed in the search results, boronic acids are known to be involved in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
“(5-Fluoro-2-nitro-4-(trifluoromethyl)phenyl)boronic acid” is a solid at room temperature . It should be stored in a refrigerator and in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Development
A study by Kobayashi et al. (2016) explored the use of boron-containing compounds, similar in structure to (5-Fluoro-2-nitro-4-(trifluoromethyl)phenyl)boronic acid, for estimating the therapeutic effects of boron neutron capture therapy (BNCT) in cancer treatment. BNCT is a binary therapy method that targets tumors with high specificity through the capture of neutrons by boron-10, followed by reactions that produce alpha particles and lithium nuclei, causing cell death primarily in cancerous cells. The research focused on the spatial correlation between (18)F-BPA, a boron-containing compound, and (18)F-FDG uptakes in head and neck cancer, utilizing deformable image registration-based technique for PET/CT images analysis. The results demonstrated a significant, positive spatial correlation in tumor volumes, suggesting the potential of boron-containing compounds in enhancing the precision of cancer treatment through BNCT (Kobayashi et al., 2016).
Environmental and Health Impact Studies
Another dimension of research involving fluorochemicals, including those structurally related to (5-Fluoro-2-nitro-4-(trifluoromethyl)phenyl)boronic acid, is their environmental and health impact assessment. Kannan et al. (2004) measured concentrations of perfluorooctanesulfonate (PFOS), perfluorohexanesulfonate (PFHxS), perfluorooctanoate (PFOA), and other fluorochemicals in human blood from various countries. This study highlighted the global distribution and accumulation of fluorochemicals in humans, raising concerns about potential health effects. The research provides essential data for understanding exposure patterns and sources of these persistent compounds (Kannan et al., 2004).
Safety and Hazards
This compound is harmful if swallowed and may cause respiratory irritation . It also causes skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if skin contact occurs, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction . In this process, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including the suzuki-miyaura coupling, which can lead to the formation of biologically active compounds .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .
Result of Action
The outcomes of its reactions, such as the suzuki-miyaura coupling, can lead to the synthesis of various biologically active compounds .
Action Environment
The action, efficacy, and stability of (5-Fluoro-2-nitro-4-(trifluoromethyl)phenyl)boronic acid can be influenced by various environmental factors . These may include pH, temperature, and the presence of other chemical species. For instance, the Suzuki-Miyaura coupling reaction typically requires a base and a palladium catalyst .
Eigenschaften
IUPAC Name |
[5-fluoro-2-nitro-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4NO4/c9-5-2-4(8(14)15)6(13(16)17)1-3(5)7(10,11)12/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIQLIQTHKOGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Fluoro-2-nitro-4-(trifluoromethyl)phenyl]boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

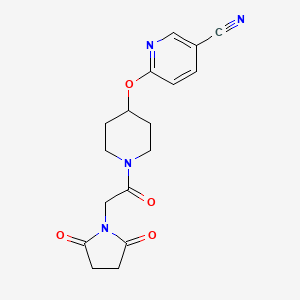

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2987486.png)
![4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2987487.png)
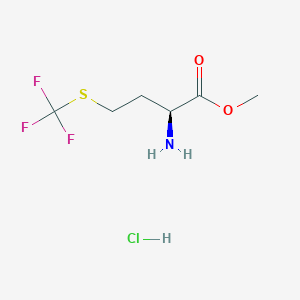
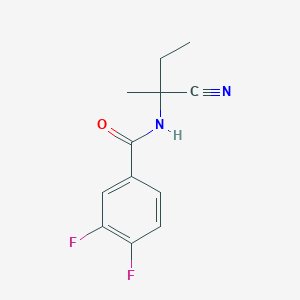
![5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2987490.png)
![3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2987491.png)
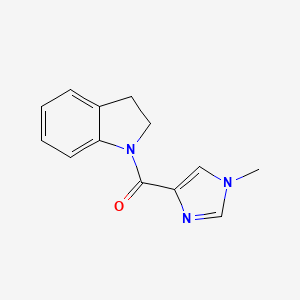
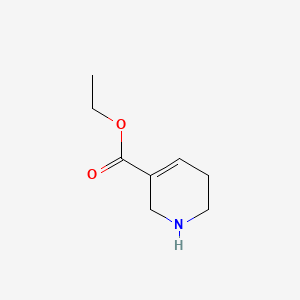
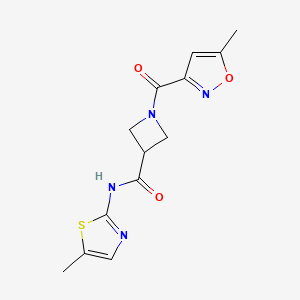
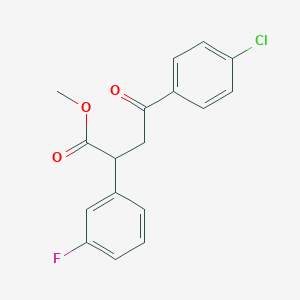

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2987503.png)